

Spectroscopic Profile of 2,2-Dibromohexane: A Technical Guide

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Compound of Interest

Compound Name: 2,2-Dibromohexane

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2,2-Dibromohexane**. It is designed to assist researchers, scientists, and professionals in drug development in understanding the structural characterization of this compound through nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. This document presents predicted spectroscopic data, detailed experimental protocols for acquiring such data, and a visual representation of the general experimental workflow.

Spectroscopic Data Summary

While experimental spectra for **2,2-Dibromohexane** are not readily available in public databases, predicted data provides valuable insight into its structural features. The following tables summarize the predicted ^1H NMR and ^{13}C NMR chemical shifts, mass spectrometry fragmentation patterns, and key infrared absorption bands.

Table 1: Predicted ^1H NMR Spectroscopic Data for **2,2-Dibromohexane**

Proton Assignment	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constant (J) in Hz
H-1 (CH ₃)	2.1 - 2.5	Triplet	7.0 - 8.0
H-3 (CH ₂)	1.9 - 2.3	Multiplet	
H-4 (CH ₂)	1.4 - 1.8	Multiplet	
H-5 (CH ₂)	1.3 - 1.7	Multiplet	
H-6 (CH ₃)	0.8 - 1.2	Triplet	7.0 - 8.0

Note: Predictions are based on computational models and may vary from experimental values.

Table 2: Predicted ¹³C NMR Spectroscopic Data for **2,2-Dibromohexane**

Carbon Assignment	Predicted Chemical Shift (ppm)
C-1 (CH ₃)	30 - 35
C-2 (CBr ₂)	60 - 70
C-3 (CH ₂)	40 - 45
C-4 (CH ₂)	25 - 30
C-5 (CH ₂)	20 - 25
C-6 (CH ₃)	10 - 15

Note: Predictions are based on computational models and may vary from experimental values.

Table 3: Mass Spectrometry (MS) Data for **2,2-Dibromohexane**

Property	Value
Molecular Formula	C ₆ H ₁₂ Br ₂
Molecular Weight	243.97 g/mol
Exact Mass	241.93058 Da
Key Fragmentation Pattern	The mass spectrum is expected to show a characteristic isotopic pattern for compounds containing two bromine atoms. Due to the natural abundance of ⁷⁹ Br (~50.7%) and ⁸¹ Br (~49.3%), the molecular ion peak (M) will be accompanied by M+2 and M+4 peaks with relative intensities of approximately 1:2:1.

Table 4: Infrared (IR) Spectroscopy Data for **2,2-Dibromohexane**

Functional Group	Characteristic Absorption Range (cm ⁻¹)	Vibrational Mode
C-H (alkane)	2850 - 2960	Stretching
C-H (alkane)	1370 - 1470	Bending
C-Br	515 - 690	Stretching

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of liquid halogenated organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of **2,2-Dibromohexane** (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃, 0.5-0.7 mL) within a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

- **^1H NMR Acquisition:** The ^1H NMR spectrum is recorded on a spectrometer operating at a frequency of 400 MHz or higher. Standard acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are co-added to achieve an adequate signal-to-noise ratio.
- **^{13}C NMR Acquisition:** The ^{13}C NMR spectrum is acquired on the same instrument, typically at a frequency of 100 MHz. A wider spectral width (0-220 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (5-10 seconds) may be necessary. Proton decoupling is employed to simplify the spectrum and improve sensitivity.

Mass Spectrometry (MS)

- **Sample Introduction:** A dilute solution of **2,2-Dibromohexane** in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer. For gas chromatography-mass spectrometry (GC-MS), the sample is injected into the GC, which separates the components before they enter the MS.
- **Ionization:** Electron ionization (EI) is a common method for volatile compounds like **2,2-Dibromohexane**. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Infrared (IR) Spectroscopy

- **Sample Preparation:** As **2,2-Dibromohexane** is a liquid, a neat spectrum can be obtained by placing a thin film of the sample between two salt plates (e.g., NaCl or KBr).^[1] Alternatively, a solution in a suitable solvent (e.g., carbon tetrachloride, CCl_4) can be prepared and placed in a liquid sample cell.^[2]
- **Data Acquisition:** The prepared sample is placed in the sample compartment of a Fourier Transform Infrared (FTIR) spectrometer.

- **Spectral Measurement:** The instrument passes a beam of infrared radiation through the sample. The detector measures the amount of light transmitted at different wavenumbers. The resulting interferogram is then mathematically converted into an infrared spectrum (transmittance or absorbance vs. wavenumber). A background spectrum of the empty salt plates or the solvent is recorded and subtracted from the sample spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid organic compound like **2,2-Dibromohexane**.

Caption: General workflow for spectroscopic analysis of **2,2-Dibromohexane**.

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References

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